molecular formula C10H8ClN3S B1470954 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride CAS No. 1284226-14-7

2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride

Cat. No. B1470954
CAS RN: 1284226-14-7
M. Wt: 237.71 g/mol
InChI Key: XCAQPJKCWPSGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrazol-3-yl)-1,3-benzothiazole hydrochloride (PBT) is a heterocyclic aromatic compound containing a pyrazole ring and a benzothiazole ring connected by a carbon-carbon double bond. It is an important chemical compound for its wide range of applications in the fields of chemistry, biochemistry, and medicine. PBT is known for its excellent solubility and stability in aqueous solutions, making it an ideal compound for use in research and laboratory experiments.

Scientific Research Applications

2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has been used in a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has also been used as an intermediate in the synthesis of various drugs, such as anticonvulsants, antidepressants, and anti-inflammatory agents. Additionally, 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has been used in the synthesis of various polymers and materials, such as polyurethanes, polycarbonates, and polyesters.

Mechanism of Action

2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride is known to act as an inhibitor of enzymes, such as cyclooxygenase and 5-lipoxygenase. It is thought to act by binding to the active site of these enzymes and preventing the binding of their substrates. Additionally, 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has been shown to inhibit the activity of other enzymes, such as phospholipase A2, and to inhibit the production of inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects
2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Furthermore, 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has been shown to have anticonvulsant, anxiolytic, and antidepressant effects.

Advantages and Limitations for Lab Experiments

2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has several advantages for use in lab experiments. It is highly soluble in water, making it easy to use in solutions. Additionally, 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride is stable in aqueous solutions, making it suitable for use in long-term experiments. Furthermore, 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride is relatively inexpensive, making it a cost-effective compound for use in research.
However, there are several limitations to the use of 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride in lab experiments. It is not very soluble in organic solvents, making it difficult to use in organic synthesis. Additionally, 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride is not very stable in organic solutions, making it unsuitable for use in long-term experiments. Furthermore, 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride is not very soluble in lipids, making it difficult to use in studies involving lipid-based systems.

Future Directions

The potential applications of 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride are vast and varied. Further research is needed to fully explore the potential of this compound. Potential future directions include the development of new synthesis methods, the exploration of new uses in medicine and biotechnology, and the development of new materials and polymers. Additionally, further research is needed to explore the mechanism of action of 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride and to identify new biochemical and physiological effects. Finally, further research is needed to identify new advantages and limitations of 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride for use in lab experiments.

properties

IUPAC Name

2-(1H-pyrazol-5-yl)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S.ClH/c1-2-4-9-7(3-1)12-10(14-9)8-5-6-11-13-8;/h1-6H,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAQPJKCWPSGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=NN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride
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2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride
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2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride
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